molecular formula C12H13N B12544971 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole CAS No. 146852-07-5

5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole

Cat. No.: B12544971
CAS No.: 146852-07-5
M. Wt: 171.24 g/mol
InChI Key: YSZRMPAYWRWLEH-UHFFFAOYSA-N
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Description

5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole is a heterocyclic compound that belongs to the pyrroloindole family. This compound is characterized by a fused ring system consisting of a pyrrole ring and an indole ring. It is a significant structure in medicinal chemistry due to its presence in various natural products and its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For instance, heating nitriles with nickel-aluminum alloy in aqueous acetic acid can yield the corresponding aldehydes, which can then be converted into the desired pyrroloindole compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. The use of transition-metal-free strategies and solid-phase synthesis techniques are explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyrroloindoles, which can exhibit diverse biological activities .

Scientific Research Applications

5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole is unique due to its specific substitution pattern and the resulting pharmacological properties. Its methyl group at the 5-position and the dihydro nature of the compound contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

146852-07-5

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

8-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole

InChI

InChI=1S/C12H13N/c1-9-4-2-5-10-8-11-6-3-7-13(11)12(9)10/h2,4-5,8H,3,6-7H2,1H3

InChI Key

YSZRMPAYWRWLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C3N2CCC3

Origin of Product

United States

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